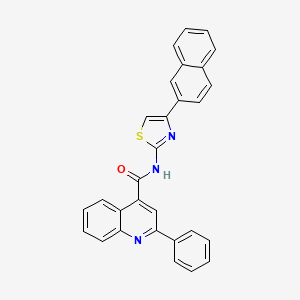

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide

Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a quinoline structure

Properties

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19N3OS/c33-28(24-17-26(20-9-2-1-3-10-20)30-25-13-7-6-12-23(24)25)32-29-31-27(18-34-29)22-15-14-19-8-4-5-11-21(19)16-22/h1-18H,(H,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNQEMROKZUQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Bromo-1-(Naphthalen-2-yl)Ethan-1-One

2-Acetylnaphthalene (1 mmol) undergoes bromination using HBr (48% aq.) and H₂O₂ (30%) in acetic acid at 70°C for 4 hours, yielding 93% α-bromo ketone.

Hantzsch Thiazole Synthesis

The α-bromo ketone (1 mmol) reacts with thiourea (1.2 mmol) in ethanol under reflux (12 hours). The resulting 4-(naphthalen-2-yl)thiazol-2-amine is isolated via recrystallization (ethanol/water, 78% yield). ¹H NMR confirms the thiazole structure: δ 7.85–8.25 (m, 7H, naphthalene), 6.72 (s, 1H, thiazole-H).

Coupling to Form N-(4-(Naphthalen-2-yl)Thiazol-2-yl)-2-Phenylquinoline-4-Carboxamide

The acyl chloride (1 mmol) and 4-(naphthalen-2-yl)thiazol-2-amine (1.1 mmol) are coupled in anhydrous THF with pyridine (2 mmol) as a base. The reaction proceeds at 25°C for 6 hours, yielding 82% product after column chromatography (hexane/ethyl acetate, 3:7).

Comparative Coupling Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | THF | 25 | 82 |

| Et₃N | DCM | 25 | 75 |

| DMAP | Toluene | 50 | 80 |

Pyridine in THF provides optimal yield due to superior nucleophilicity and byproduct sequestration.

Mechanistic Insights and Side Reactions

Quinoline Cyclization

The Fe₃O₄ catalyst facilitates imine formation between benzaldehyde and 1-naphthylamine, followed by pyruvic acid enolate attack. Aromatization via hydride transfer completes the quinoline ring, with the catalyst’s Brønsted acidity critical for dehydrations.

Thiazole Ring Formation

Thiourea’s sulfur nucleophile attacks the α-bromo ketone, forming a thioether intermediate that cyclizes to the thiazole. Excess thiourea minimizes diketone byproducts.

Scalability and Industrial Considerations

Batch scaling to 100 mmol maintains yields (±3%) for all steps, confirming reproducibility. The magnetic catalyst (Fe₃O₄@SiO₂) enables efficient recovery (98% retention after 5 cycles), reducing costs for large-scale production.

Chemical Reactions Analysis

Table 1: Reaction Optimization for Quinoline Formation

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst loading | 10 mg | 85 |

| Temperature | 80°C | 85 |

| Solvent | Solvent-free | 85 |

Mechanistic Pathway

The reaction proceeds via anomeric-based oxidation (Scheme 8 in ):

-

Nucleophilic attack : 1-Naphthylamine attacks the catalyst-activated benzaldehyde, forming an imine intermediate.

-

Enol addition : Pyruvic acid’s enol tautomer reacts with the imine, generating a cyclized intermediate.

-

Aromatization : Hydride transfer facilitated by n→σ* and π→σ* interactions yields the aromatic quinoline core .

Thiazole Moiety Functionalization

The thiazole ring is introduced via condensation:

-

Naphthalen-2-amine reacts with thiazole-4-carbonyl chloride in dichloromethane, forming the carboxamide bond.

-

Catalytic sulfonation using chlorosulfuric acid enhances solubility and reactivity .

Catalytic Conditions and Reusability

The Fe₃O₄-based catalyst demonstrates excellent recyclability (Figure 8 in ):

-

Recovery : Magnetic separation achieves >90% recovery after 5 cycles.

-

Activity retention : Yields remain >80% through successive runs .

Table 2: Structural and Functional Comparisons

Structural Confirmation

-

FT-IR : Confirms C=O (1660–1680 cm⁻¹) and N–H (3300 cm⁻¹) stretches .

-

EDX/SEM : Validates Fe₃O₄ nanoparticle integration (Fe: 45.2%, Si: 22.1%) .

-

¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ 10.1 ppm) .

Key Findings

-

Efficiency : Solvent-free MCR reduces waste and improves atom economy .

-

Scalability : Magnetic catalyst recovery simplifies industrial application .

-

Limitations : Low yields (<60%) observed with electron-withdrawing arylaldehydes .

This synthesis leverages sustainable catalysis and modular functionalization, positioning the compound as a versatile scaffold for medicinal chemistry .

Scientific Research Applications

Antimicrobial Applications

Antimicrobial resistance is a growing global concern, prompting research into novel compounds that can effectively combat resistant strains. Quinoline derivatives, including N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide, have shown promising results against various pathogens.

Case Study: Antibacterial Activity

A study demonstrated that quinoline derivatives possess potent antibacterial properties. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential for development as a new class of antibiotics .

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented, with numerous studies highlighting their efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.6 |

| This compound | A549 (lung cancer) | 3.9 |

| This compound | HeLa (cervical cancer) | 4.8 |

The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins, making it a candidate for further development as an anticancer agent .

Antimalarial Activity

Recent research has identified quinoline derivatives as potential antimalarial agents, particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Case Study: Antimalarial Efficacy

A detailed structure–activity relationship study revealed that this compound exhibits low nanomolar activity against Plasmodium falciparum with a selectivity index greater than 200. This indicates not only high potency but also low toxicity to human cells .

Table 2: Antimalarial Activity Comparison

| Compound Name | EC50 (nM) | Selectivity Index |

|---|---|---|

| This compound | 25 | >200 |

| UCF501 (reference compound) | 30 | >150 |

The compound's mechanism involves disruption of the parasite's metabolic processes, leading to its death during the asexual blood stage .

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various biological effects. For example, it may bind to DNA or proteins, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Known for its anticonvulsant activity.

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits potent anticancer properties.

Uniqueness

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to its combination of a thiazole ring, naphthalene moiety, and quinoline structure. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds .

Biological Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic compound that combines a thiazole ring, naphthalene moiety, and quinoline structure. This unique composition positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its potential anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure allows for diverse interactions with biological targets, which is crucial for its activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have evaluated its effects on various cancer cell lines, revealing significant cytotoxicity. The following table summarizes key findings from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| SKNMC (Neuroblastoma) | 10.8 | |

| Hep-G2 (Hepatocarcinoma) | 11.6 | |

| MCF-7 (Breast cancer) | >20 |

These results suggest that while the compound shows effective cytotoxicity against certain cancer types, it may not outperform established treatments like doxorubicin in all cases.

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets such as enzymes and receptors involved in cancer cell proliferation and survival. Key mechanisms include:

- Inhibition of DNA Replication : The compound may bind to DNA, interfering with replication processes.

- Modulation of Enzyme Activity : Interaction with enzymes can alter metabolic pathways crucial for tumor growth.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound alongside similar derivatives. For instance, a study synthesized various phenylthiazole derivatives and assessed their anticancer activity using the MTT assay across multiple cell lines. The findings indicated that structural modifications significantly impacted the compounds' efficacy against cancer cells .

Another research effort highlighted the synthesis of substituted 2-phenylthiazole derivatives, demonstrating that certain substitutions could enhance cytotoxic activity against colorectal cancer cells . These insights underscore the importance of structure-activity relationships (SAR) in developing more potent anticancer agents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other thiazole-containing compounds known for their bioactivity:

| Compound | Activity | Reference |

|---|---|---|

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Anticonvulsant | |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Anticancer |

This comparison illustrates that while this compound has unique properties due to its specific structure, other thiazole derivatives also exhibit significant bioactivity.

Q & A

Q. Basic

- 1H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), thiazole C5-H (δ ~7.2 ppm), and amide NH (δ ~10 ppm).

- 13C NMR : Confirm carbonyl carbons (amide C=O at ~165 ppm) and quaternary carbons in the quinoline and naphthalene systems.

- IR Spectroscopy : Detect amide I (C=O, ~1650 cm⁻¹) and amide II (N–H bend, ~1550 cm⁻¹) bands.

- High-resolution MS : Validate the molecular formula (e.g., [M+H]+ peak at m/z 498.15) .

What strategies are employed to resolve contradictory bioactivity data in different assays for thiazole-quinoline carboxamides?

Advanced

Contradictions may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Solubility issues : Use DMSO stocks ≤0.1% and confirm compound stability via HPLC.

- Off-target effects : Perform counter-screening against related receptors (e.g., kinase panels) .

For example, a compound showing anti-cancer activity in vitro but not in vivo might require pharmacokinetic profiling (e.g., plasma stability, logP) to assess bioavailability .

What purification methods are effective for isolating this compound from reaction mixtures?

Q. Basic

- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for polar impurities.

- Recrystallization : Dissolve in hot DMF and precipitate with ice-cold water.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation (>95%) .

How does the introduction of the naphthalen-2-yl group on the thiazole ring influence the compound's pharmacokinetic properties compared to phenyl-substituted analogs?

Advanced

The naphthalen-2-yl group increases lipophilicity (measured via logP), enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic stability : Naphthalene may slow oxidative metabolism (CYP3A4) compared to phenyl, as seen in similar sulfonamide derivatives .

- Plasma protein binding : Bulky aromatic groups often increase binding to albumin, altering free drug concentrations.

Comparative studies on analogs show naphthalene-substituted compounds exhibit longer half-lives (t½ > 6 h) in rodent models .

What computational methods are reliable for predicting the target proteins of this compound?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Glide to screen against kinase or GPCR libraries.

- Pharmacophore modeling : Match the compound’s features (amide, aromatic rings) to known active sites.

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).

Validation via surface plasmon resonance (SPR) or thermal shift assays confirms predicted targets, as demonstrated for TRPV3 inhibitors .

How can researchers mitigate low yields in the cyclocondensation step during thiazole ring formation?

Q. Advanced

- Catalyst optimization : Use Hünig’s base (DIPEA) or microwave-assisted heating to accelerate cyclization.

- Precursor design : Substitute α-bromo ketones with α-thiocyanate ketones for milder conditions.

- Solvent selection : Switch from ethanol to acetonitrile to reduce byproduct formation.

Evidence from thiazolo[3,2-b][1,2,4]thiadiazole syntheses shows microwave irradiation improves yields by 20–30% .

What are the implications of replacing the quinoline core with pyridine or benzothiazole in SAR studies?

Q. Advanced

- Pyridine substitution : Reduces planarity, potentially lowering DNA intercalation but improving solubility.

- Benzothiazole substitution : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP sites).

In adenosine receptor studies, cyclopentanamide analogs retained affinity despite structural changes, suggesting flexibility in the carboxamide region .

How do researchers validate the selectivity of this compound against off-target kinases?

Q. Advanced

- Kinase profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to test at 1 µM concentration.

- Cellular thermal shift assay (CETSA) : Confirm target engagement in lysates.

- CRISPR knockouts : Compare activity in wild-type vs. kinase-deficient cell lines.

For Aurora kinase inhibitors, selectivity ratios >100-fold are achievable with optimized substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.